

fenbutatin oxide mechanism of action

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Compound of Interest

Compound Name: *Fenbutatin oxide*

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An In-depth Technical Guide to the Mechanism of Action of **Fenbutatin Oxide**

Executive Summary

Fenbutatin oxide is an organotin acaricide that functions as a highly specific and potent inhibitor of mitochondrial F1Fo-ATP synthase. Its mechanism of action involves the direct binding to the F0 subunit of this enzyme complex, effectively blocking the proton translocation required for ATP synthesis. This disruption of oxidative phosphorylation leads to a rapid depletion of cellular energy, resulting in paralysis and death of the target mite species. This guide provides a detailed examination of the biochemical pathways, molecular interactions, and experimental methodologies used to characterize the action of **fenbutatin oxide**.

Introduction to Fenbutatin Oxide

Fenbutatin oxide, chemically known as bis[tris(2-methyl-2-phenylpropyl)tin] oxide, is a non-systemic acaricide with contact and stomach action.^[1] It has been widely utilized in agriculture to control a broad spectrum of phytophagous mites on various crops, including fruit trees, nuts, and ornamentals.^[2] Classified by the Insecticide Resistance Action Committee (IRAC) under Group 12B, it is recognized as an inhibitor of mitochondrial ATP synthase.^[3] Its unique mode of action and low risk of cross-resistance with other acaricide classes have made it a valuable tool in integrated pest management (IPM) programs.

Core Mechanism of Action: Inhibition of Oxidative Phosphorylation

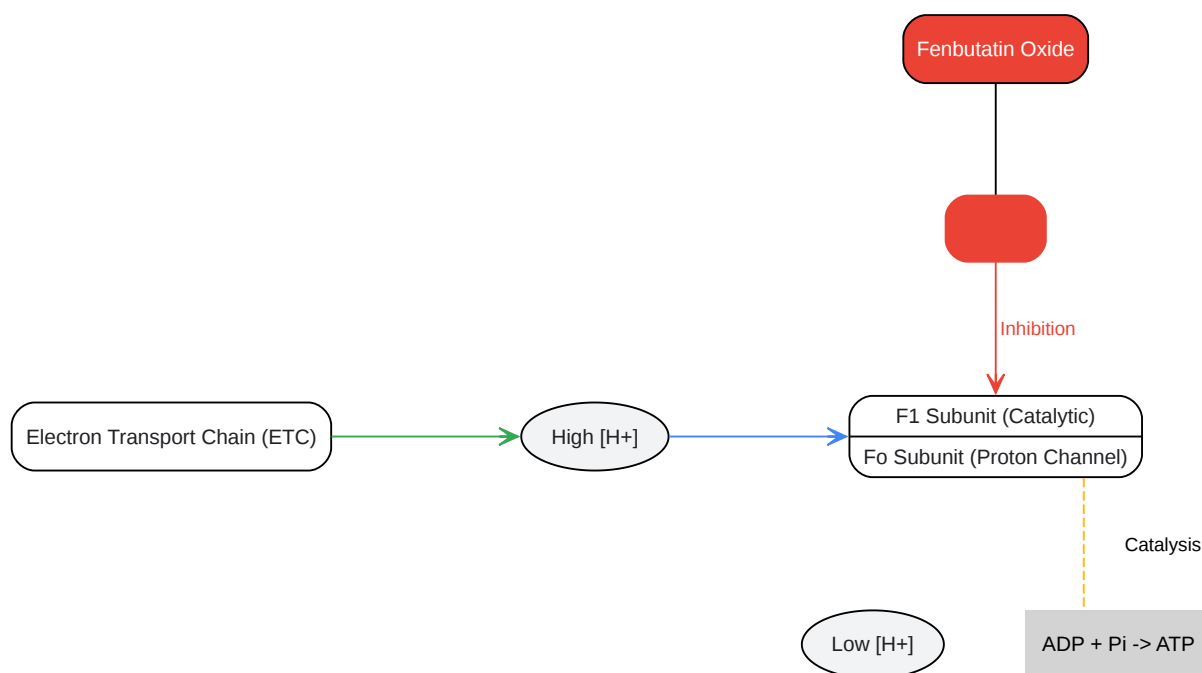
The primary biochemical function of **fenbutatin oxide** is the inhibition of oxidative phosphorylation, the metabolic pathway that uses energy released by the oxidation of nutrients to produce adenosine triphosphate (ATP).^{[1][4]} By targeting ATP synthase, the terminal enzyme complex in this pathway, **fenbutatin oxide** effectively halts the production of the cell's main energy currency.^[4] This leads to a catastrophic energy deficit within the organism's cells, paralyzing its cardiovascular and respiratory systems.^[4]

The process begins with the electron transport chain (ETC) on the inner mitochondrial membrane, which pumps protons (H⁺) from the mitochondrial matrix into the intermembrane space, creating a proton motive force. ATP synthase utilizes the energy of this electrochemical gradient, allowing protons to flow back into the matrix through its channel. This proton flow drives a mechanical rotation within the enzyme, catalyzing the phosphorylation of ADP to ATP. **Fenbutatin oxide** disrupts this tightly coupled process by physically obstructing the proton channel.

Molecular Target: The F₀ Subunit of ATP Synthase

The F₁F₀-ATP synthase is a multi-subunit molecular motor composed of two main domains: the F₁ domain, which extends into the mitochondrial matrix and contains the catalytic sites for ATP synthesis, and the F₀ domain, which is embedded in the inner mitochondrial membrane and functions as the proton channel.^{[5][6]}

Research on organotin compounds, including the closely related tributyltin (TBT), indicates that the specific target is the F₀ domain.^{[7][8]} More precisely, the binding site is located within the ion channel of subunit 'a'.^{[7][9]} **Fenbutatin oxide**, being highly hydrophobic, is believed to accumulate within the lipid bilayer of the inner mitochondrial membrane.^[10] From there, it can access and bind to a site within the proton channel, sterically hindering the passage of protons.^[10] This blockage prevents the rotation of the c-ring, a critical component of the F₀ motor, thereby uncoupling the proton motive force from the catalytic activity of the F₁ domain and halting ATP synthesis.^{[10][11]}



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Caption: Mechanism of ATP synthase inhibition by **fenbutatin oxide**.

Quantitative Data

While extensive research confirms the mechanism of action, specific kinetic data such as IC₅₀ and K_i values for **fenbutatin oxide** are not readily available in the reviewed literature. However, data for related organotin compounds and general toxicological studies provide a quantitative context for its biological activity.

Physicochemical Properties

The physical and chemical characteristics of **fenbutatin oxide** are summarized below.

Property	Value	Citation
Physical State	White crystalline solid	[2][4]
Molecular Weight	1053 g/mol	[2][4]
Melting Point	138-145°C	[2][4]
Solubility	Insoluble in water ($\sim 5 \times 10^{-6}$ g/L); slightly soluble in acetone (~ 6 g/L), benzene (~ 140 g/L), dichloromethane (~ 370 g/L)	[2]
Stability	Stable to sunlight; hydrolyzes in water to tris-(2-methyl-2-phenylpropyl)tin hydroxide	[2]

Toxicological Data

The acute toxicity of **fenbutatin oxide** has been evaluated in several animal models.

Species	Route	LD50 (mg/kg)	Citation
Rat	Oral	2631	[2]
Mouse	Oral	1450	[2]
Rabbit	Dermal	>2000	[4]
Dog	Oral	>1500	[2]

Enzyme Inhibition Data

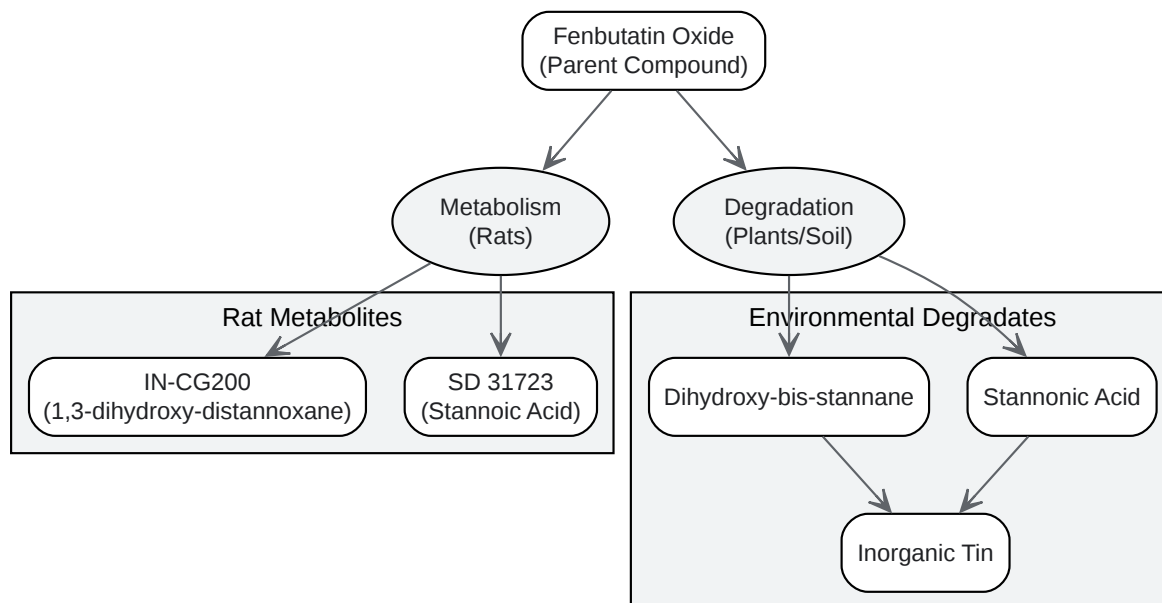
Specific IC₅₀ (half-maximal inhibitory concentration) or K_i (inhibition constant) values for **fenbutatin oxide**'s effect on ATP synthase are not specified in the surveyed literature. However, for the related organotin compound tributyltin chloride (TBT-Cl), the apparent K_i for inhibition of ATP hydrolysis by Na⁺-translocating ATP synthase was determined to be 200 nM. [7][9] This value highlights the high potency of organotin compounds as ATP synthase inhibitors.

Biotransformation and Metabolism

Once ingested, **fenbutatin oxide** is metabolized into several derivatives. Studies involving ¹¹⁹Sn-labelled **fenbutatin oxide** in rats identified the major metabolites excreted in feces.[12]

- Parent Compound: **Fenbutatin Oxide** (hexakis(2-methyl-2-phenylpropyl)distannoxane)
- Major Metabolites in Rats:
 - 1,3-dihydroxy-1,1,3,3-tetrakis(2-methyl-2-phenylpropyl)-distannoxane (IN-CG200)[12]
 - β,β-dimethylphenethylstannonic acid (SD 31723)[12]
- Degradation Products in Plants/Soil:
 - Dihydroxy-bis-(2-methyl-2-phenylpropyl) stannane[4]
 - 2-methyl-2-phenylpropyl stannonic acid[4]
 - Inorganic tin[4]

A significant portion (86-96%) of the compound is excreted unchanged.[12]



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Caption: Biotransformation pathways of **fenbutatin oxide**.

Key Experimental Methodologies

The elucidation of **fenbutatin oxide**'s mechanism of action relies on several key biochemical and analytical techniques.

Assessment of ATP Synthase Inhibition

The inhibitory effect on ATP synthase can be measured by assessing either its forward (synthesis) or reverse (hydrolysis) reaction.

- ATP Hydrolysis (ATPase) Assay: A common method involves isolating the F1 subunit or using submitochondrial particles. The rate of ATP hydrolysis to ADP and inorganic phosphate (Pi) is measured.^[13]
 - Phosphate Detection: The amount of Pi released over time can be quantified spectrophotometrically using a colorimetric method (e.g., Fiske-Subbarow method).^[14]

- Coupled Enzyme Assay: The production of ADP can be coupled to other enzymatic reactions that result in the oxidation of NADH, which is monitored as a decrease in fluorescence or absorbance at 340 nm.[13]

Analysis of Mitochondrial Respiration

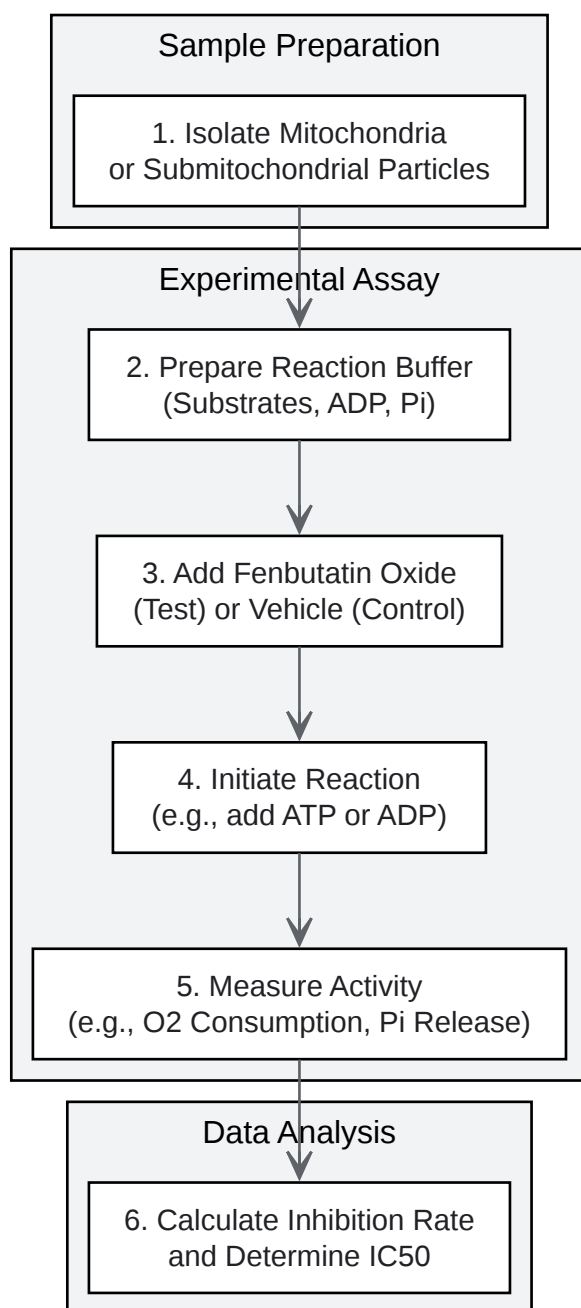
High-resolution respirometry is used to assess the impact of **fenbutatin oxide** on overall mitochondrial function in isolated mitochondria or intact cells.

- Oxygen Consumption Rate (OCR): An oxygen electrode or sensor is used to measure the rate at which oxygen is consumed by the electron transport chain.[15] The protocol typically involves measuring a basal OCR, followed by the sequential addition of various substrates and inhibitors (e.g., ADP, oligomycin, FCCP) to probe different states of respiration.[16] **Fenbutatin oxide** would be expected to decrease ADP-stimulated (State 3) respiration without affecting the basal (State 4) rate, similar to the known ATP synthase inhibitor oligomycin.

Metabolism Studies

The biotransformation of **fenbutatin oxide** is typically studied using radiolabeled compounds.

- Radiolabeling and Tracing: **Fenbutatin oxide** containing a tin isotope (e.g., ^{119}Sn) is administered to test animals.[2]
- Sample Collection and Extraction: Feces and urine are collected, and tissues are harvested at various time points. Metabolites are extracted using organic solvents.[2][12]
- Chromatographic Separation: Techniques like Thin-Layer Chromatography (TLC) or Gas-Liquid Chromatography (GLC) are used to separate the parent compound from its metabolites.[2][12]
- Identification: Metabolites are identified by comparing their chromatographic behavior to that of known reference standards.[12]



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Caption: General experimental workflow for assessing ATP synthase inhibition.

Conclusion

The mechanism of action for **fenbutatin oxide** is a clear and specific process centered on the inhibition of mitochondrial F₁F_o-ATP synthase. By targeting the proton channel of the F_o

subunit, it effectively decouples the proton motive force from ATP synthesis, leading to cellular energy failure. This targeted action makes it an effective acaricide and provides a distinct advantage in resistance management strategies. The methodologies outlined herein form the basis for understanding and quantifying the potent bioenergetic disruption caused by this organotin compound.

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